Dioxido(oxo)silane;lead(2+);dichloride

Description

The compound "Dioxido(oxo)silane;lead(2+);dichloride" is a complex inorganic material combining silicon, oxygen, lead, and chlorine. Its nomenclature follows IUPAC additive conventions, suggesting a structure where a dioxido(oxo)silane ligand coordinates with a lead(II) cation, accompanied by two chloride counterions . While direct references to this compound are absent in the provided evidence, its components—silicon dioxide (SiO₂), lead(II) (Pb²⁺), and chloride (Cl⁻)—are well-documented. The silane moiety likely adopts a bridging or terminal role, influencing the compound’s reactivity and stability.

Properties

CAS No. |

39390-00-6 |

|---|---|

Molecular Formula |

Cl2O6Pb3Si2 |

Molecular Weight |

8.4e+02 g/mol |

IUPAC Name |

dioxido(oxo)silane;lead(2+);dichloride |

InChI |

InChI=1S/2ClH.2O3Si.3Pb/c;;2*1-4(2)3;;;/h2*1H;;;;;/q;;2*-2;3*+2/p-2 |

InChI Key |

BKCUYYAKZPNLQY-UHFFFAOYSA-L |

Canonical SMILES |

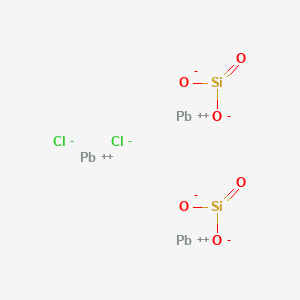

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Cl-].[Cl-].[Pb+2].[Pb+2].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dioxido(oxo)silane;lead(2+);dichloride typically involves the reaction of lead salts with silane compounds under controlled conditions. One common method is the reaction of lead(II) chloride with silane compounds in the presence of an oxidizing agent. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dioxido(oxo)silane;lead(2+);dichloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound to lower oxidation state products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce lead(IV) compounds, while substitution reactions can yield various organosilicon compounds .

Scientific Research Applications

Dioxido(oxo)silane;lead(2+);dichloride has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.

Industry: Utilized in the production of specialized coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of dioxido(oxo)silane;lead(2+)dichloride involves its interaction with molecular targets and pathways within biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Lead(II) Chloride (PbCl₂)

Lead(II) chloride is a simple ionic salt with a orthorhombic crystal structure. Key properties include:

| Property | PbCl₂ |

|---|---|

| Molecular Weight | 278.1 g/mol |

| Melting Point | 501°C |

| Solubility | 10.8 g/L (20°C, water) |

| Toxicity | Highly toxic (OSHA PEL: 0.05 mg/m³) |

In contrast, the inclusion of dioxido(oxo)silane in the target compound likely reduces solubility due to the covalent silicon-oxygen network, analogous to silicate minerals.

Dichlorosilane (SiH₂Cl₂) and Derivatives

Dichlorosilane (SiH₂Cl₂) is a volatile, moisture-sensitive compound used in silicon-based polymer synthesis . Unlike the target compound, it lacks metal coordination but shares reactivity with chloride ligands. For example:

| Property | SiH₂Cl₂ |

|---|---|

| Molecular Weight | 101.07 g/mol |

| Boiling Point | 8.3°C |

| Reactivity | Hydrolyzes violently in water |

The silane group in the target compound may impart similar hydrolytic sensitivity, but coordination to lead(II) could mitigate this.

Organolead Compounds

Organolead species like dichloro(dimethyl)plumbane (Cl₂Pb(CH₃)₂) highlight lead’s versatility in forming covalent bonds. These compounds exhibit:

| Property | Cl₂Pb(CH₃)₂ |

|---|---|

| Structure | Tetrahedral Pb center |

| Stability | Thermally unstable, decomposes >100°C |

| Toxicity | Neurotoxic (similar to PbCl₂) |

The target compound’s silane ligand may enhance thermal stability compared to purely organic derivatives.

Zirconium-Silane Complexes

Metallocenes like dimethylsilylbis(2-methylindenyl)zirconium dichloride () demonstrate silane ligands acting as bridges between metal centers. These complexes are used in catalysis, with properties such as:

| Property | Zr-Si Complex |

|---|---|

| Coordination Geometry | Octahedral |

| Applications | Olefin polymerization |

| Stability | Air-sensitive, require inert handling |

The lead-silane analogue may exhibit distinct electronic properties due to lead’s larger ionic radius and lower electronegativity.

Stability and Reactivity

- Thermal Stability : Lead(II) chloride decomposes above 950°C, while silane-lead complexes likely decompose at lower temperatures (300–500°C) due to Pb–O/Si bond lability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.